Cas no 1869902-34-0 (Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate)

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is a specialized ester derivative featuring a substituted imidazole core. This compound is valued for its structural versatility, serving as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the imidazole moiety enhances its reactivity, enabling selective modifications for targeted applications. Its ester functionality offers stability while remaining amenable to hydrolysis or transesterification, facilitating further derivatization. The compound's well-defined molecular structure ensures consistent performance in synthetic pathways, making it a reliable choice for research and industrial processes requiring precise chemical building blocks.
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate structure
1869902-34-0 structure
Product Name:Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate
CAS No:1869902-34-0
MF:C9H14N2O2
MW:182.219662189484
CID:5743325
PubChem ID:130519039
Update Time:2025-05-24

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate
    • Methyl2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate
    • EN300-1138100
    • 1869902-34-0
    • Inchi: 1S/C9H14N2O2/c1-6(9(12)13-4)8-5-10-7(2)11(8)3/h5-6H,1-4H3
    • InChI Key: PXNJIPDUXSNMOT-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C)C1=CN=C(C)N1C)=O

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 44.1Ų

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate Pricemore >>

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Additional information on Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate

Methyl 2-(1,2-Dimethyl-1H-Imidazol-5-Yl)Propanoate: A Comprehensive Overview

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate, also known by its CAS number 1869902-34-0, is a compound of significant interest in the fields of organic chemistry and material science. This compound belongs to the class of imidazole derivatives, which have been extensively studied due to their unique chemical properties and wide-ranging applications. The structure of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate consists of a central imidazole ring substituted with methyl groups at positions 1 and 2, along with a propanoate ester group attached at position 5. This substitution pattern imparts the compound with distinct electronic and steric properties, making it a valuable molecule for various chemical reactions and material synthesis.

Recent studies have highlighted the potential of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate in the development of advanced materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). The imidazole moiety in this compound acts as a versatile ligand, capable of coordinating with metal ions through its nitrogen atoms. This property has been leveraged to create highly porous MOFs with applications in gas storage, catalysis, and sensing technologies. For instance, researchers have demonstrated that incorporating methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate into MOF structures can significantly enhance their stability and selectivity for specific gas molecules.

In addition to its role in materials science, methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate has shown promise in organic synthesis as a building block for more complex molecules. Its ester functionality makes it amenable to various nucleophilic substitution reactions, enabling the construction of diverse chemical architectures. Recent advancements in asymmetric synthesis have also explored the use of this compound as a chiral auxiliary, facilitating the enantioselective formation of bioactive compounds. Such applications underscore the versatility of this molecule across different branches of chemistry.

The synthesis of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate typically involves multi-step processes that combine nucleophilic aromatic substitution with esterification reactions. The choice of starting materials and reaction conditions plays a crucial role in determining the yield and purity of the final product. For example, recent research has optimized reaction conditions to minimize side reactions and improve the overall efficiency of the synthesis pathway. These advancements not only make the compound more accessible for large-scale production but also pave the way for its integration into industrial applications.

Beyond its chemical applications, methyl 2-(1,2-dimethyl-1H-imidazol-5-ylium)propanoate has garnered attention for its potential in biological systems. Studies have shown that certain imidazole derivatives exhibit bioactivity against various pathogens, including bacteria and fungi. While specific data on this compound's biological activity are still emerging, its structural similarity to known bioactive agents suggests that it may hold promise in drug discovery efforts. Researchers are currently investigating its potential as an antimicrobial agent or as a component in drug delivery systems.

In conclusion, methyl 2-(1,2-dimethyl-1H-imidazol-5-ylium)propanoate is a multifaceted compound with applications spanning materials science, organic synthesis, and biotechnology. Its unique chemical properties and versatile structure make it a valuable tool for researchers across disciplines. As ongoing studies continue to uncover new uses for this compound, it is poised to play an increasingly important role in both academic research and industrial innovation.

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